molecular formula C19H22N4O2 B15190401 9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide CAS No. 89459-52-9

9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide

Cat. No.: B15190401
CAS No.: 89459-52-9
M. Wt: 338.4 g/mol
InChI Key: KFFQHYLIVFXJLD-BQYQJAHWSA-N
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Description

9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide is a synthetic compound belonging to the class of acridine derivatives These compounds are known for their intercalative properties, which allow them to insert between DNA base pairs, disrupting the DNA structure and function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the acridine core structure.

    Functionalization: The acridine core is then functionalized with an amino group at the 9th position.

    Side Chain Addition: The dimethylaminoethyl side chain is introduced through a nucleophilic substitution reaction.

    Final Product Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups on the acridine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted acridine derivatives, which may have different biological activities and properties.

Scientific Research Applications

9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide has several scientific research applications:

    Chemistry: It is used as a model compound to study DNA intercalation and its effects on DNA structure.

    Biology: The compound is used in studies involving DNA-protein interactions and the mechanisms of DNA damage and repair.

    Medicine: Due to its ability to interfere with DNA replication, it is being investigated as a potential anticancer agent.

    Industry: The compound may be used in the development of new pharmaceuticals and as a tool in biochemical research.

Mechanism of Action

The mechanism of action of 9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide involves its intercalation into DNA. This intercalation disrupts the normal structure of the DNA helix, inhibiting the action of enzymes such as topoisomerases that are essential for DNA replication and transcription. The compound’s side chains interact with the DNA grooves, further stabilizing the intercalated complex and enhancing its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

    9-Amino-N-(3-(dimethylamino)propyl)acridine-4-carboxamide: An inactive derivative with similar structural features but different biological activity.

    5-Fluoro-9-amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamide: A fluorinated derivative with enhanced DNA binding affinity and cytotoxicity.

Uniqueness

9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide is unique due to its specific side chain and functional groups, which confer distinct DNA intercalation properties and biological activities. Its ability to form stable intercalated complexes with DNA makes it a valuable compound for studying DNA interactions and developing new therapeutic agents.

Properties

CAS No.

89459-52-9

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

7-amino-N-[(E)-2-(dimethylamino)ethenyl]-5-methoxy-1,10-dihydroacridine-4-carboxamide

InChI

InChI=1S/C19H22N4O2/c1-23(2)8-7-21-19(24)15-6-4-5-12-9-13-10-14(20)11-16(25-3)18(13)22-17(12)15/h4,6-11,22H,5,20H2,1-3H3,(H,21,24)/b8-7+

InChI Key

KFFQHYLIVFXJLD-BQYQJAHWSA-N

Isomeric SMILES

CN(C)/C=C/NC(=O)C1=C2C(=CC3=C(N2)C(=CC(=C3)N)OC)CC=C1

Canonical SMILES

CN(C)C=CNC(=O)C1=C2C(=CC3=C(N2)C(=CC(=C3)N)OC)CC=C1

Origin of Product

United States

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